5-Bromo-4-(4-ethylphenyl)pyrimidine

Overview

Description

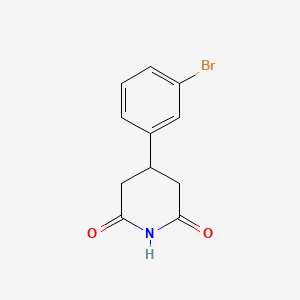

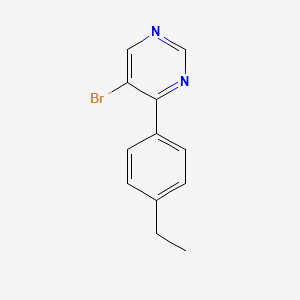

5-Bromo-4-(4-ethylphenyl)pyrimidine: is an organic compound with the molecular formula C12H11BrN2 and a molecular weight of 263.13 g/mol . This compound is characterized by a pyrimidine ring substituted with a bromine atom at the 5-position and a 4-ethylphenyl group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

5-Bromo-4-(4-ethylphenyl)pyrimidine plays a significant role in biochemical reactions, particularly in nucleophilic displacement reactions. It interacts with enzymes such as lithium diisopropylamide, which facilitates the formation of 4-lithio-5-bromopyrimidine . Additionally, it is involved in palladium-catalyzed aerobic and ligand-free Suzuki reactions, leading to the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives . These interactions highlight the compound’s versatility in biochemical synthesis and its potential as a building block for more complex molecules.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect nucleophilic displacement reactions under microwave irradiation, which can lead to changes in cellular function . The compound’s ability to undergo direct metallation with lithium diisopropylamide suggests that it may play a role in modulating enzyme activity and cellular signaling pathways . These effects can have downstream impacts on gene expression and metabolic processes within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It undergoes rapid nucleophilic displacement reactions with nucleophiles, facilitated by microwave irradiation . This process involves the formation of 4-lithio-5-bromopyrimidine, which can further react with other biomolecules. The compound’s ability to participate in palladium-catalyzed reactions also indicates its potential to modulate enzyme activity and influence gene expression . These molecular interactions are crucial for understanding the compound’s biochemical properties and its effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound’s stability and degradation can impact its overall efficacy and safety in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and enzyme activity. At higher doses, it may cause toxic or adverse effects, including changes in cellular metabolism and gene expression . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s participation in nucleophilic displacement reactions and palladium-catalyzed reactions suggests that it may influence metabolic flux and metabolite levels within the cell . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function . The compound’s ability to undergo nucleophilic displacement reactions also suggests that it may be actively transported within the cell, impacting its distribution and efficacy in biochemical research .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals can affect the compound’s activity and function within the cell, modulating its interactions with biomolecules and its overall biochemical properties . Understanding the subcellular localization of the compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(4-ethylphenyl)pyrimidine typically involves the bromination of 4-(4-ethylphenyl)pyrimidine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(4-ethylphenyl)pyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the brominated pyrimidine with boronic acids or esters in the presence of a palladium catalyst.

Sonogashira Coupling: This reaction couples the brominated pyrimidine with terminal alkynes using a palladium catalyst and a copper co-catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Reagents include boronic acids or esters, a palladium catalyst (e.g., Pd(PPh3)4), and a base such as potassium phosphate (K3PO4). The reaction is performed in solvents like tetrahydrofuran (THF) or ethanol.

Sonogashira Coupling: Reagents include terminal alkynes, a palladium catalyst (e.g., PdCl2(PPh3)2), and a copper co-catalyst (e.g., CuI).

Major Products Formed

Nucleophilic Substitution: The major products are substituted pyrimidines where the bromine atom is replaced by the nucleophile.

Suzuki-Miyaura Coupling: The major products are biaryl compounds.

Sonogashira Coupling: The major products are aryl-alkyne compounds.

Scientific Research Applications

5-Bromo-4-(4-ethylphenyl)pyrimidine has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly in the synthesis of compounds with anti-proliferative and neuroprotective properties.

Material Science: It is used in the synthesis of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(4-ethylphenyl)pyrimidine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, triazole-pyrimidine hybrids synthesized using this compound have shown neuroprotective activity by reducing the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells.

Comparison with Similar Compounds

Similar Compounds

5-Bromopyrimidine: A simpler analog with a bromine atom at the 5-position of the pyrimidine ring.

4-(4-Ethylphenyl)pyrimidine: A similar compound without the bromine substitution.

5-Bromo-2-pyridinecarboxaldehyde: Another brominated heterocycle with different substitution patterns.

Uniqueness

5-Bromo-4-(4-ethylphenyl)pyrimidine is unique due to the presence of both the bromine atom and the 4-ethylphenyl group, which confer distinct reactivity and properties. This combination allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and development .

Properties

IUPAC Name |

5-bromo-4-(4-ethylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-2-9-3-5-10(6-4-9)12-11(13)7-14-8-15-12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXNSADRHQQYQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC=NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650035 | |

| Record name | 5-Bromo-4-(4-ethylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-40-5 | |

| Record name | 5-Bromo-4-(4-ethylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294083.png)

![4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294084.png)

![4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294085.png)

![4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294087.png)

![4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294089.png)

![7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294090.png)